molecular formula C23H22BrNO4S B2492135 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 329777-90-4

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2492135
CAS No.: 329777-90-4
M. Wt: 488.4
InChI Key: PEUAEXPZEIWZIS-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate is a sulfonate ester derivative characterized by a 5-bromo-2-methoxyphenyl group linked via a methyleneamino (–NH–CH₂–) bridge to a phenyl ring esterified with a 2,4,6-trimethylbenzenesulfonate group. This compound combines steric bulk from the trimethylbenzenesulfonate moiety with electronic effects from the bromine and methoxy substituents. Its synthesis likely involves condensation reactions similar to those used for DSTMS, where sulfonate esterification and Schiff base formation are critical steps .

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO4S/c1-15-11-16(2)23(17(3)12-15)30(26,27)29-21-8-6-20(7-9-21)25-14-18-13-19(24)5-10-22(18)28-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUAEXPZEIWZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

These functional groups are often found in various bioactive compounds and can interact with different biological targets. For example, bromo-methoxyphenyl groups are known to participate in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . On the other hand, trimethylbenzenesulfonate groups are commonly used as leaving groups in organic synthesis.

Biological Activity

Chemical Identity
The compound 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate (CAS No. 329777-90-4) is a complex organic molecule notable for its diverse functional groups, which include a bromo-substituted aromatic system and a sulfonate group. Its molecular formula is C23H22BrNO4SC_{23}H_{22}BrNO_4S, with a molecular weight of 488.39 g/mol .

Synthesis
This compound can be synthesized through several methods, typically involving the reaction of 5-bromo-2-methoxybenzaldehyde with an amine to form an imine intermediate, followed by reaction with a sulfonic acid derivative. The choice of solvents and reaction conditions significantly influences the yield and purity of the final product .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Research indicates that similar structures can modulate pathways associated with cancer and inflammation by inhibiting or activating specific targets. The presence of bromine and methoxy groups enhances its potential pharmacological effects.

Pharmacological Potential

The compound exhibits several pharmacological properties:

  • Anticancer Activity : Similar sulfonate derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activity, which could be explored in therapeutic contexts.
  • Enzyme Inhibition : Compounds with similar frameworks have been noted for their ability to inhibit key enzymes involved in metabolic pathways, potentially leading to drug-drug interactions .

Comparative Biological Activity Table

Activity Type Related Compound(s) Effectiveness Mechanism
AnticancerSulfonate derivativesHighInduction of apoptosis, cell cycle arrest
Anti-inflammatoryAromatic sulfonatesModerateInhibition of inflammatory mediators
Enzyme inhibitionSimilar aromatic compoundsVariableCompetitive inhibition at active sites

Scientific Research Applications

Medicinal Chemistry Applications

The presence of functional groups such as bromo and methoxy substituents indicates potential pharmacological activities. Compounds with similar structures have been investigated for their roles in targeting specific cellular pathways related to cancer and inflammation.

Case Studies

  • Anticancer Activity :
    Research has indicated that sulfonate derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate have shown effectiveness against breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    Compounds with sulfonate groups have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The structural features of this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Organic Synthesis Applications

The compound can serve as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple pathways:

  • Imine Formation :
    The reaction of 5-bromo-2-methoxybenzaldehyde with an amine derivative leads to the formation of an imine intermediate, which can subsequently react with a sulfonic acid derivative to yield the target compound.
  • Functionalization Reactions :
    The compound's structure allows for further functionalization, enabling the introduction of additional substituents that could enhance its biological activity or alter its physicochemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s uniqueness arises from its substituent arrangement and sulfonate group :

Compound Name Key Structural Features Substituent Effects Notable Properties References
Target Compound 5-Bromo-2-methoxyphenyl, methyleneamino linker Bromine (electron-withdrawing), methoxy (electron-donating), 2,4,6-trimethylsulfonate (steric hindrance) Potential NLO activity, high thermal stability (inferred)
DSTMS 4-(Dimethylamino)phenyl ethenyl linker Dimethylamino (strong electron-donating), 2,4,6-trimethylsulfonate Nonlinear optical crystal, χ⁽²⁾ = 58 pm/V
DAST Thiazolium cationic core 4-N,N-dimethylamino, benzenesulfonate High NLO response, χ⁽²⁾ = 101 pm/V
(2-Acetyl-4-bromophenyl) 4-methylbenzoate Bromo, acetyl substituents Acetyl (electron-withdrawing), bromo (polarizability) Altered reactivity in nucleophilic substitutions
  • Trimethylbenzenesulfonate vs.
  • Substituent Positioning : The 5-bromo-2-methoxy arrangement on the phenyl ring may enhance dipole moments compared to analogs like 4-bromo-3-methylphenyl sulfonamides (), where substituent positions influence solubility and bioactivity .

Crystallographic and Geometric Comparisons

  • Crystal Packing: DSTMS.H₂O and DAST.H₂O adopt triclinic P1 symmetry with antiparallel cation layers . The target compound’s methyleneamino linker may disrupt such packing, altering NLO efficiency.
  • Dihedral Angles : In DSTMS.H₂O, the anion-cation dihedral angle is 76.99°, versus 63.7° in anhydrous DSTMS . Similar angular variations in the target compound could modulate charge-transfer interactions critical for NLO performance.

Data Tables

Table 1: Structural Comparison of Sulfonate Derivatives

Parameter Target Compound DSTMS.H₂O DAST.H₂O
Sulfonate Group 2,4,6-Trimethylbenzenesulfonate 2,4,6-Trimethylbenzenesulfonate Benzenesulfonate
Cationic Core Methyleneamino-linked phenyl Pyridinium ethenyl Thiazolium
Space Group Triclinic P1 Triclinic P1
Dihedral Angle (Anion-Cation) 76.99° ~70° (estimated)

Table 2: Substituent Impact on Bioactivity

Compound Substituents Bioactivity Reference
Target Compound 5-Bromo-2-methoxy, sulfonate Not reported (inferred: antimicrobial/NLO)
4-Bromo-2,5-dimethoxyphenethylamine Bromo, methoxy Psychoactive
N-(4-bromo-3-methylphenyl)sulfonamide Bromo, sulfonamide Enzyme inhibition

Research Implications

The target compound’s structural hybridity positions it as a candidate for:

  • Drug Discovery : Bromine and sulfonate groups may enhance binding to hydrophobic enzyme pockets .
  • Crystallography Studies : Comparative analysis of dihedral angles and packing motifs could advance crystal engineering .

Preparation Methods

Starting Materials

  • 5-Bromo-2-methoxybenzaldehyde (CAS 25016-01-7): Aromatic aldehyde precursor synthesized via bromination and methoxylation of salicylaldehyde derivatives.
  • 4-Aminophenol : Commercial amine for Schiff base formation.
  • 2,4,6-Trimethylbenzenesulfonyl chloride : Sulfonating agent prepared via chlorosulfonation of mesitylene.

Schiff Base Formation

The condensation of 5-bromo-2-methoxybenzaldehyde with 4-aminophenol proceeds under mild acidic or neutral conditions.

Reaction Conditions

  • Solvent : Anhydrous ethanol or methanol (polar protic solvents enhance nucleophilicity).
  • Catalyst : 1–2 drops of glacial acetic acid (protonates amine, accelerates imine formation).
  • Molar Ratio : 1:1 aldehyde-to-amine ratio minimizes side products.
  • Temperature : Reflux at 70–80°C for 4–6 hours.

Workup and Isolation

  • Post-reaction, the mixture is cooled to 0°C, inducing crystallization.
  • Crude product is filtered, washed with cold ethanol, and recrystallized from hot ethanol (yield: 75–85%).

Sulfonate Esterification

The sulfonation of the Schiff base employs 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Reaction Protocol

  • Solvent : Dry dimethylformamide (DMF) or dichloromethane (inert, polar aprotic).
  • Base : Triethylamine (2.2 eq) neutralizes HCl byproduct.
  • Molar Ratio : 1:1.2 Schiff base-to-sulfonyl chloride (ensures complete conversion).
  • Temperature : 0–5°C to suppress side reactions (e.g., sulfonation of phenolic -OH).
  • Time : 2–4 hours with stirring.

Critical Parameters

  • Moisture Control : Anhydrous conditions prevent hydrolysis of sulfonyl chloride.
  • Steric Effects : 2,4,6-Trimethyl groups hinder sulfonation; excess reagent compensates.

Purification and Characterization

Isolation Steps

  • Quenching : Reaction mixture poured into ice-water precipitates the product.
  • Filtration : Crude solid collected via vacuum filtration.
  • Extraction : Dissolved in dichloromethane, washed with 5% NaOH (removes unreacted phenol).
  • Drying : Anhydrous Na₂SO₄ removes residual water.
  • Recrystallization : Ethanol/water mixture yields pure product (65–70% yield).

Analytical Data

Property Value Source
Melting Point 58°C (predicted)
Boiling Point 628.0 ± 55.0°C (predicted)
Density 1.34 ± 0.1 g/cm³
Molecular Weight 488.4 g/mol
pKa 1.69 ± 0.50 (predicted)

Alternative Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 20 minutes, ethanol solvent.
  • Advantage : 90% yield, reduced reaction time.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized 4-aminophenol.
  • Efficiency : Facilitates automated purification but lower yield (50–60%).

Scalability and Industrial Production

Pilot-Scale Protocol (Patent CN104829499A)

  • Step 1 : Hydroxylamine hydrochloride and ethyl acetate generate an intermediate oxime.
  • Step 2 : Sulfonation with 2,4,6-trimethylbenzenesulfonyl chloride in DMF at -5°C.
  • Yield : 20.1% (needs optimization for commercial viability).

Challenges

  • Cost : 2,4,6-Trimethylbenzenesulfonyl chloride is expensive ($320/g from Merck).
  • Byproducts : Competing sulfonation at the methoxy group requires careful pH control.

Mechanistic Insights

Schiff Base Formation

  • Mechanism : Nucleophilic attack by 4-aminophenol’s -NH₂ on the aldehyde carbonyl, followed by dehydration.
  • Equilibrium : Reversible reaction; excess aldehyde drives completion.

Sulfonate Esterification

  • Electrophilic Aromatic Substitution : Sulfonyl chloride’s S=O acts as an electrophile at the phenolic oxygen.
  • Leaving Group : Cl⁻ departs, forming the sulfonate ester.

Quality Control and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.82 (d, 2H, aromatic), 7.45 (s, 1H, Br-C aromatic).
  • IR (KBr): 1630 cm⁻¹ (C=N stretch), 1350 cm⁻¹ (S=O asymmetric), 1170 cm⁻¹ (S=O symmetric).

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), 1 mL/min.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of 5-bromo-2-methoxybenzaldehyde with 4-aminophenol to form the Schiff base intermediate. Subsequent sulfonation with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions yields the final product . Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm the Schiff base linkage and sulfonate ester formation.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities, especially the E/Z configuration of the imine bond .

Basic: What analytical techniques are critical for assessing purity and stability in solution?

Answer:

  • HPLC with UV-Vis detection (λ = 254–280 nm) to monitor degradation products under varying pH and temperature conditions .
  • Accelerated stability studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the sulfonate ester .
  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during sulfonation?

Answer:

  • Use anhydrous dichloromethane as the solvent to suppress hydrolysis of the sulfonyl chloride.
  • Maintain a stoichiometric excess of 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv.) to drive the reaction to completion.
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining to detect unreacted intermediates .
  • Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes residual sulfonic acid byproducts .

Advanced: What environmental fate studies are relevant for assessing its ecological impact?

Answer:

  • Hydrolysis kinetics : Measure half-life in aqueous buffers (pH 4–9) to predict persistence in natural water systems .
  • Soil adsorption studies : Use batch equilibrium experiments to determine the Freundlich coefficient (Kf) for assessing mobility in terrestrial ecosystems .
  • Photodegradation assays : Expose the compound to UV light (λ = 300–400 nm) and analyze degradation products via LC-MS to identify toxic metabolites .

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data .
  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers) that may obscure peak splitting .
  • Isotopic labeling (e.g., ¹⁵N for the imine group) to confirm assignments in crowded spectral regions .

Advanced: What experimental designs are suitable for studying its stability under oxidative stress?

Answer:

  • Forced degradation studies : Expose the compound to H₂O₂ (3% w/v) or Fenton’s reagent (Fe²⁺/H₂O₂) at 37°C for 24 hours.
  • LC-MS/MS analysis to identify oxidation products (e.g., sulfonate cleavage or methoxy demethylation) .
  • Radical scavenger assays (e.g., with ascorbic acid) to differentiate between radical-mediated vs. non-radical degradation pathways .

Advanced: How to evaluate its interaction with biomolecules (e.g., enzymes or DNA)?

Answer:

  • Surface plasmon resonance (SPR) to measure binding affinity (KD) with target proteins.
  • Molecular docking simulations (AutoDock Vina) to predict binding modes, leveraging the bromine atom’s role in halogen bonding .
  • Circular dichroism (CD) spectroscopy to detect conformational changes in DNA upon interaction .

Advanced: What statistical methods are recommended for analyzing dose-response data in bioactivity assays?

Answer:

  • Nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values.
  • ANOVA with Tukey’s post hoc test for comparing efficacy across analogs, accounting for multiple comparisons .
  • Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Advanced: How does its reactivity compare to analogs lacking the 2,4,6-trimethylbenzenesulfonate group?

Answer:

  • Comparative kinetic studies : The trimethylbenzenesulfonate group enhances electrophilicity, accelerating nucleophilic substitution reactions (e.g., with thiols) by ~30% compared to unsubstituted sulfonates .
  • Solubility profiling : The hydrophobic trimethyl groups reduce aqueous solubility (logP increases by 1.2 units) but improve membrane permeability in cell-based assays .

Advanced: What computational tools can predict its metabolic pathways?

Answer:

  • CYP450 metabolism prediction : Use in silico tools like StarDrop or MetaSite to identify likely sites of oxidative metabolism (e.g., demethylation of the methoxy group) .
  • QSAR models : Train models on sulfonate esters to predict hepatic clearance rates and potential toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.